BenchChemオンラインストアへようこそ!

N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide

Energetic Materials High-Nitrogen Heterocycles Propellant Chemistry

N'-Hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide (CAS 890092-83-8; molecular formula C₄H₄N₈O₂; MW 196.13 g/mol) is a nitrogen-rich heterocyclic compound that incorporates three pharmacologically and energetically significant motifs within a single low-molecular-weight scaffold: a 1,2,5-oxadiazole (furazan) ring, a tetrazole ring, and an N′-hydroxy carboximidamide (hydroxyamidine) group. The furazan ring is recognized in medicinal chemistry for its electron-withdrawing character comparable to a trifluoromethyl or tetrazolyl group, its established role as the essential pharmacophore in the clinical IDO1 inhibitor epacadostat, and its utility in energetic materials due to high positive enthalpy of formation and dense crystal packing.

Molecular Formula C4H4N8O2
Molecular Weight 196.13
CAS No. 890092-83-8
Cat. No. B2669219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide
CAS890092-83-8
Molecular FormulaC4H4N8O2
Molecular Weight196.13
Structural Identifiers
SMILESC1(=NON=C1C(=NO)N)C2=NNN=N2
InChIInChI=1S/C4H4N8O2/c5-3(8-13)1-2(10-14-9-1)4-6-11-12-7-4/h13H,(H2,5,8)(H,6,7,11,12)
InChIKeyHHWJFGNGOPKPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide CAS 890092-83-8: Structural Identity and Core Scaffold


N'-Hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide (CAS 890092-83-8; molecular formula C₄H₄N₈O₂; MW 196.13 g/mol) is a nitrogen-rich heterocyclic compound that incorporates three pharmacologically and energetically significant motifs within a single low-molecular-weight scaffold: a 1,2,5-oxadiazole (furazan) ring, a tetrazole ring, and an N′-hydroxy carboximidamide (hydroxyamidine) group. The furazan ring is recognized in medicinal chemistry for its electron-withdrawing character comparable to a trifluoromethyl or tetrazolyl group, its established role as the essential pharmacophore in the clinical IDO1 inhibitor epacadostat, and its utility in energetic materials due to high positive enthalpy of formation and dense crystal packing. The tetrazole ring serves as a carboxylic acid bioisostere with documented metabolic stability over a broad pH range and tolerance to oxidizing and reducing agents. [1] The N′-hydroxy carboximidamide moiety is a known zinc-binding group critical for IDO1 inhibition and is also found in hydroxyamidine-based inhibitors of STAT5. [2] The combination of these three functional elements in a single, compact molecule (four carbon atoms, eight nitrogen atoms) creates a versatile building block that simultaneously addresses dual-use applications in medicinal chemistry and energetic materials research. [3] The compound is available from commercial suppliers as a research-grade chemical (typical purity ≥95%).

Why N'-Hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide Cannot Be Replaced by In-Class Analogs


The target compound occupies a unique structural intersection that is not replicated by its closest commercially available analogs. The 4-amino-substituted analog (4-amino-N'-hydroxyfurazan-3-carboximidamide, CAS 156463-85-3) replaces the tetrazole ring with a primary amino group, thereby losing the carboxylic acid bioisostere functionality, the additional nitrogen content for energetic applications, and the capacity for tetrazole-specific metal coordination that is critical for certain target engagements. The hydrazonamide analog (CAS 890092-99-6) substitutes the N′-hydroxy group with an N′-amino group, altering the zinc-chelating geometry and hydrogen-bonding capacity of the hydroxyamidine pharmacophore. Generic furazan or tetrazole building blocks that lack the carboximidamide group cannot participate in the same metal-coordination interactions essential for IDO1, STAT5, or other enzyme inhibition. Furthermore, the specific 2H-tautomeric form of the tetrazole and the precise 3,4-substitution pattern on the furazan ring are critical for downstream synthetic transformations—both for Boulton–Katritzky rearrangements used in epacadostat analog synthesis [1] and for cycloaddition-based construction of tetrazolylfurazan energetic materials. [2] Substituting any single component (furazan core, tetrazole ring, or N′-hydroxy carboximidamide) fundamentally alters the compound's synthetic utility, potential biological target engagement profile, and energetic performance parameters.

Quantitative Differentiation Evidence for N'-Hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide (CAS 890092-83-8)


Nitrogen Content as a Discriminator for Energetic Materials Precursor Selection

The target compound (C₄H₄N₈O₂) contains 57.1% nitrogen by weight (8 nitrogen atoms; MW 196.13). Its closest commercially available analog used in energetic materials synthesis, 4-amino-N'-hydroxyfurazan-3-carboximidamide (C₃H₅N₅O₂, MW 143.10), contains 48.9% nitrogen (5 nitrogen atoms). The tetrazole-for-amino substitution increases nitrogen content by 8.2 absolute percentage points. This is significant because nitrogen content directly correlates with positive heat of formation in energetic materials design: tetrazole rings contribute approximately +209 kJ·mol⁻¹ to the heat of formation versus approximately +20 kJ·mol⁻¹ for a primary amino group on the furazan scaffold. [1] The target compound serves as a precursor to 3-azido-4-(2H-tetrazol-5-yl)furazan, which upon further functionalization yields energetic materials with monocrystal density of 1.953 g·cm⁻³ (100 K), thermal decomposition exotherm maximum at 185.6°C, impact sensitivity of 36% explosion frequency (2 kg, 25 cm), and friction sensitivity lower limit of 1450 kg·cm⁻³, all at the level of pentaerythritol tetranitrate (PETN). [2] The amino analog cannot access this tetrazolyl-furazan energetic space without the pre-installed tetrazole ring.

Energetic Materials High-Nitrogen Heterocycles Propellant Chemistry

Carboxylic Acid Bioisostere Capacity: Tetrazole pKa and Metabolic Stability Differentiation

The tetrazole ring in the target compound functions as a carboxylic acid bioisostere with a pKa of approximately 4.5–4.9 (comparable to carboxylic acids, pKa ~4.2–5.0), whereas the amino group in the comparator 4-amino-N'-hydroxyfurazan-3-carboximidamide has a pKa of ~9–10 (protonated amine). This difference means the target compound carries a negative charge at physiological pH (7.4), enabling ionic interactions with basic residues in enzyme active sites (e.g., Arg, Lys), while the amino analog exists predominantly in its neutral, uncharged form. [1] The tetrazole ring is also known to be stable over a broad pH range and resistant to various oxidizing and reducing agents, providing metabolic stability advantages over carboxylic acids, which are susceptible to phase II glucuronidation. [2] In the context of the epacadostat pharmacophore, the hydroxyamidine group is essential for heme iron coordination in IDO1, and the furazan ring is essential for potency—replacement of furazan by other heterocycles abrogated IDO1 inhibitory activity. [3] The target compound uniquely combines the tetrazole bioisostere with the furazan-hydroxyamidine scaffold, a combination not present in epacadostat itself (which uses a sulfamide-bearing phenyl ring) or in the amino-furazan analog.

Medicinal Chemistry Bioisostere Design Drug Metabolism

Synthetic Versatility: Differential Downstream Derivatization Capacity vs. Amino Analog

The target compound enables two distinct synthetic pathways that are inaccessible from the 4-amino analog (CAS 156463-85-3). Pathway 1 (Energetic Materials): The tetrazole ring is pre-installed, allowing direct derivatization at the carboximidamide position to generate azido-tetrazolyl-furazans. The Stepanov et al. (2017) synthesis demonstrates that 4-amino-N'-hydroxyfurazan-3-carboximidamide requires cyclization with sodium azide to first install the tetrazole ring before further functionalization—a step that introduces additional synthetic complexity, potential metal contamination, and yield losses. [1] Pathway 2 (Medicinal Chemistry): The tetrazole can serve as a metal-coordinating group or a conjugation handle for prodrug strategies, while the carboximidamide can undergo Boulton–Katritzky rearrangement or be derivatized to generate urea-substituted IDO1 inhibitors. The urea-substituted 1,2,5-oxadiazole-3-carboximidamide series (2023) achieved biochemical hIDO1 IC₅₀ = 67.4 nM and HeLa cellular IC₅₀ = 17.6 nM (vs. epacadostat IC₅₀ = 75.9 nM biochemical and 20.6 nM cellular), demonstrating that carboximidamide derivatives can match or exceed epacadostat potency. [2] The target compound's pre-installed tetrazole eliminates the need for late-stage tetrazole cyclization, potentially simplifying the synthesis of tetrazole-containing IDO1 inhibitors. Furthermore, tetrazole-containing STAT5 inhibitors derived from furazan-based phosphate mimetics have been reported, with 4-(tetrazolyl-1-methylamino)-furazan-3-carboxylic acid achieving a ligand efficiency of 2.23 kJ·mol⁻¹ per non-hydrogen atom—among the highest reported for STAT5 inhibitors. [3]

Synthetic Chemistry Building Block Utility Heterocyclic Chemistry

Crystal Engineering and Density Advantage for Energetic Formulations

Furazan-tetrazole hybrid compounds exhibit systematically higher crystal densities compared to furazan-only or tetrazole-only analogs due to enhanced intermolecular hydrogen bonding and planar conformation facilitated by the 3,4-substitution pattern on the furazan ring. [1] The downstream product 3-azido-4-(2H-tetrazol-5-yl)furazan, synthesized directly from the amino analog of the target compound, crystallizes in monoclinic space group P2₁/n with a density of 1.953 g·cm⁻³ at 100 K. [2] This density exceeds that of TNT (1.65 g·cm⁻³) and RDX (1.82 g·cm⁻³), and is competitive with HMX (1.91 g·cm⁻³). The oxime-bridged oxadiazole-tetrazole derivatives reported by Saini et al. (2025) achieve decomposition temperatures of 204–275°C with impact sensitivity >40 J and friction sensitivity >360 N, demonstrating that oxadiazole-tetrazole architectures can simultaneously deliver high thermal stability and low mechanical sensitivity—a combination that is difficult to achieve with nitro-substituted energetic materials. [1] The target compound, as the hydroxyamidine-bearing tetrazolyl-furazan building block, provides the core architecture from which these high-density, thermally stable energetic materials are constructed.

Energetic Materials Crystal Density Detonation Performance

Prioritized Research and Industrial Application Scenarios for N'-Hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide (CAS 890092-83-8)


Energetic Materials Precursor: Synthesis of High-Density Tetrazolyl-Furazan Explosives and Propellants

The target compound serves as a strategic building block for the synthesis of tetrazolyl-furazan energetic materials, where the pre-installed tetrazole ring eliminates the need for late-stage cyclization with sodium azide. The downstream product class achieves monocrystal densities up to 1.953 g·cm⁻³, exceeding RDX (1.82 g·cm⁻³), with impact and friction sensitivities at the level of PETN (36% explosion frequency at 2 kg/25 cm; friction lower limit 1450 kg·cm⁻³). The oxime-bridged derivatives of this structural class achieve decomposition temperatures of 204–275°C with impact sensitivity >40 J and friction sensitivity >360 N, representing an exceptional balance of thermal stability and insensitivity that is difficult to achieve with conventional nitro-substituted energetics. [1] Research groups developing next-generation insensitive munitions, solid rocket propellants, or gas-generating agents should prioritize this building block for access to the furazan-tetrazole energetic space. [2]

IDO1 Inhibitor Lead Optimization: Tetrazole-Containing Epacadostat Analog Design

The furazan-hydroxyamidine scaffold is the essential pharmacophore of epacadostat and its analogs targeting indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy. The 1,2,5-oxadiazole-3-carboximidamide chemotype has produced compounds with biochemical hIDO1 IC₅₀ values as low as 67.4 nM and cellular IC₅₀ of 17.6 nM in HeLa cells, matching or exceeding epacadostat potency. Importantly, compound 25 from the Song et al. (2020) series demonstrated improved pharmacokinetics with a half-life of 3.81 hours in CD-1 mice and oral bioavailability of 33.6%, compared to epacadostat's human half-life of only 2.4 hours. [1] The target compound's pre-installed tetrazole ring offers a carboxylic acid bioisostere that could enhance aqueous solubility and reduce glucuronidation-mediated clearance compared to epacadostat, while maintaining the essential furazan-hydroxyamidine zinc-binding pharmacophore. Medicinal chemistry teams pursuing next-generation IDO1 inhibitors with improved PK profiles should evaluate this building block as a core scaffold for library synthesis. [2]

STAT5 Inhibitor Development: Tetrazole-Furazan Phosphate Mimetics for Leukemia Therapy

Tetrazole-containing small-molecule inhibitors targeting the STAT5b-SH2 domain have been derived from furazan-based phosphate mimetics. The tetrazole-furazan architecture provides a phosphotyrosine mimetic capable of engaging the SH2 domain with high ligand efficiency. The compound 4-(tetrazolyl-1-methylamino)-furazan-3-carboxylic acid, structurally related to the target compound, achieved a ligand efficiency of 2.23 kJ·mol⁻¹ per non-hydrogen atom—among the highest reported for STAT5 inhibitors. [1] The target compound, with its hydroxyamidine group in place of the carboxylic acid, may offer an alternative zinc- or phosphate-coordination geometry that could differentiate binding kinetics or selectivity against other STAT family members. Researchers developing STAT5-targeted therapeutics for hematological malignancies, particularly in combination with tyrosine kinase inhibitors, should consider the target compound as a starting scaffold for structure-activity relationship exploration. [2]

Herbicide and Agrochemical Discovery: Hydroximoyl-Tetrazole Fungicide Scaffold

The hydroximoyl-tetrazole chemotype is the subject of multiple patents (Bayer CropScience) covering fungicidal compositions for the control of phytopathogenic fungi. [1] The target compound provides the core hydroximoyl-tetrazole architecture fused to a furazan ring, expanding the chemical space beyond the aryl-substituted hydroximoyl-tetrazoles covered in the existing patent literature. The electron-withdrawing furazan ring may modulate the reactivity and metabolic stability of the hydroximoyl warhead, potentially offering differentiated fungicidal spectrum or environmental persistence profiles. Agrochemical discovery teams seeking novel fungicide scaffolds with dual modes of action (e.g., respiratory inhibition combined with NO-mediated effects, if the furazan can be oxidized to the furoxan) should evaluate this building block for library synthesis and structure-activity profiling against target fungal pathogens.

Quote Request

Request a Quote for N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.